molecular formula C15H28N4O3 B2970929 Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate CAS No. 1226433-76-6

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate

Cat. No. B2970929
CAS RN: 1226433-76-6
M. Wt: 312.414
InChI Key: RDFDYKNBCWYJIG-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The piperazine ring is known for its wide range of biological and pharmaceutical activity .

Scientific Research Applications

Development of Novel Therapeutic and Diagnostic Agents

Analogues of the σ receptor ligand PB28, which share structural similarities with "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, targeting applications in oncology (Abate et al., 2011). This underscores the compound's relevance in the development of diagnostic tools for cancer research.

Anticancer Activity

The metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with structural features akin to "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," has been studied, revealing its promising in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007). This suggests potential applications in cancer treatment.

Antimicrobial and Antiviral Activities

A study on microwave-assisted synthesis of hybrid molecules, including penicillanic acid or cephalosporanic acid moieties, evaluated their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Compounds in this category exhibit good to moderate antimicrobial activity, indicating their potential in addressing bacterial infections.

Receptor Targeting for Therapeutic Purposes

The synthesis and evaluation of kappa-receptor agonist properties of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, which share functional groups with "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," reveal exceptional potency and selectivity. This highlights the potential for developing new pain management therapies (Naylor et al., 1993).

properties

IUPAC Name

methyl 4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O3/c1-22-15(21)19-11-9-18(10-12-19)8-7-16-14(20)17-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDYKNBCWYJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate

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